molecular formula C20H21FN2O B2396516 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide CAS No. 1396577-96-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

カタログ番号 B2396516
CAS番号: 1396577-96-0
分子量: 324.399
InChIキー: WKDZRUMNDUVHSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The development of LMTX has been a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic benefits.

作用機序

The exact mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to work by binding to tau protein and preventing its aggregation. Tau protein is a key component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. By reducing the accumulation of tau protein, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide may help to slow or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to reduce the accumulation of tau protein in the brain, which is a key pathological feature of Alzheimer's disease. In addition, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the ability of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide to bind to tau protein and prevent its aggregation.

実験室実験の利点と制限

One advantage of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is that it has been shown to be effective in reducing the accumulation of tau protein in the brain, which is a key pathological feature of Alzheimer's disease. In addition, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in humans.

将来の方向性

There are several potential future directions for research on N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of more potent and selective tau protein inhibitors, which may have greater therapeutic potential than N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide. In addition, further studies are needed to determine the optimal dosing and administration of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide in humans. Finally, the potential use of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide in combination with other drugs for the treatment of Alzheimer's disease should be explored.

合成法

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide involves several steps, including the reaction of 4-fluorobenzylamine with propargyl bromide to form 4-fluorobenzylpropargylamine. This intermediate is then reacted with methyl 2-bromoacetate to form N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide. The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been reported in several scientific publications, and the process has been optimized for maximum yield and purity.

科学的研究の応用

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Several preclinical studies have shown that N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide can reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease. In addition, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(16-18-7-3-2-4-8-18)14-6-5-13-22-20(24)15-17-9-11-19(21)12-10-17/h2-4,7-12H,13-16H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDZRUMNDUVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)CC1=CC=C(C=C1)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。